molecular formula C14H18BNO2 B13671253 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolizine

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolizine

Cat. No.: B13671253
M. Wt: 243.11 g/mol
InChI Key: JSNJUAKHZPJDGI-UHFFFAOYSA-N
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Description

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolizine is a compound that belongs to the class of boron-containing heterocycles It is characterized by the presence of an indolizine ring system substituted with a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolizine typically involves the borylation of indolizine derivatives. One common method is the palladium-catalyzed borylation of indolizine using pinacolborane (4,4,5,5-Tetramethyl-1,3,2-dioxaborolane) as the boron source . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolizine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in borylation and cross-coupling reactions.

    Pinacolborane: A common boron source.

    Inert Atmosphere: To prevent oxidation and other side reactions.

Major Products

The major products formed from these reactions include various boron-containing organic compounds, which can be further utilized in organic synthesis and materials science.

Scientific Research Applications

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolizine has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Materials Science: Incorporated into polymers and other materials to enhance their properties.

    Medicinal Chemistry: Explored for potential therapeutic applications due to its unique chemical structure.

    Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action of 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolizine involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling and hydroboration. The indolizine ring system also contributes to the compound’s reactivity by providing a stable framework for these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolizine is unique due to the combination of the indolizine ring and the dioxaborolane group. This combination imparts distinct chemical properties, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C14H18BNO2

Molecular Weight

243.11 g/mol

IUPAC Name

8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolizine

InChI

InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)11-7-5-9-16-10-6-8-12(11)16/h5-10H,1-4H3

InChI Key

JSNJUAKHZPJDGI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CN3C2=CC=C3

Origin of Product

United States

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